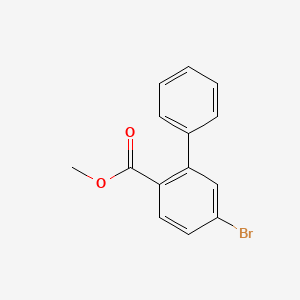
4-Bromo-2-phenylbenzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromobiphenyl-2-carboxylic acid methyl ester is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom attached to one of the phenyl rings and a carboxylic acid methyl ester group attached to the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobiphenyl-2-carboxylic acid methyl ester typically involves the bromination of biphenyl-2-carboxylic acid methyl ester. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of 5-Bromobiphenyl-2-carboxylic acid methyl ester may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromobiphenyl-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Products like 5-aminobiphenyl-2-carboxylic acid methyl ester.
Reduction: 5-Bromobiphenyl-2-carbinol.
Oxidation: 5-Bromobiphenyl-2-carboxylic acid.
Aplicaciones Científicas De Investigación
5-Bromobiphenyl-2-carboxylic acid methyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as liquid crystals or polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 5-Bromobiphenyl-2-carboxylic acid methyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways would depend on the specific context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromobiphenyl-2-carboxylic acid methyl ester
- 5-Chlorobiphenyl-2-carboxylic acid methyl ester
- 5-Bromobiphenyl-4-carboxylic acid methyl ester
Uniqueness
5-Bromobiphenyl-2-carboxylic acid methyl ester is unique due to the specific positioning of the bromine atom and the carboxylic acid methyl ester group. This unique structure can lead to different reactivity and properties compared to other similar compounds. For example, the position of the bromine atom can influence the compound’s ability to undergo substitution reactions, while the ester group can affect its solubility and reactivity in different chemical environments .
Propiedades
Fórmula molecular |
C14H11BrO2 |
|---|---|
Peso molecular |
291.14 g/mol |
Nombre IUPAC |
methyl 4-bromo-2-phenylbenzoate |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)12-8-7-11(15)9-13(12)10-5-3-2-4-6-10/h2-9H,1H3 |
Clave InChI |
SYZVYERLLBHDNR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(C=C1)Br)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















